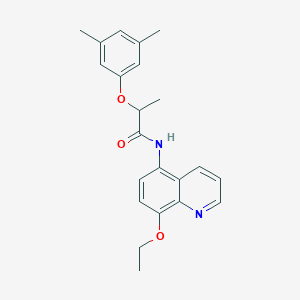
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides This compound features a phenoxy group, a quinoline moiety, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated reagent under basic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be prepared by various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the quinoline derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are required to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the ethoxy group on the quinoline moiety.
2-(phenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide: Lacks the methyl groups on the phenoxy ring.
2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)propanamide: Has a different substitution pattern on the quinoline ring.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-(3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-5-26-20-9-8-19(18-7-6-10-23-21(18)20)24-22(25)16(4)27-17-12-14(2)11-15(3)13-17/h6-13,16H,5H2,1-4H3,(H,24,25) |
InChIキー |
DPJGVLLBORUHHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=CC(=C3)C)C)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-anilino-4-methyl-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338640.png)
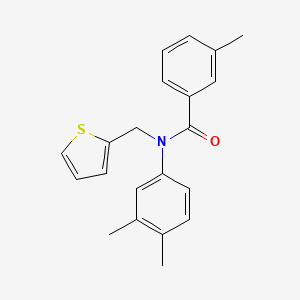
![5-methoxy-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11338652.png)

![5-fluoro-3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11338658.png)
![2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B11338662.png)
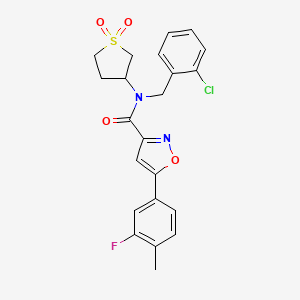
![2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11338685.png)
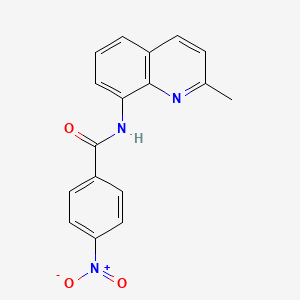
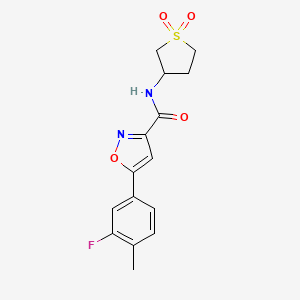
![5-chloro-2-({2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}methyl)-1H-benzimidazole](/img/structure/B11338692.png)
![N-(4-butylphenyl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338693.png)
![N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338695.png)
![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-3-nitrobenzamide](/img/structure/B11338701.png)
